3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid
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Overview
Description
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid is a complex organic compound with a molecular weight of 418.45 g/mol . It is known for its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an oxazole ring. This compound is often used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Fmoc-protected piperidine: This step involves the reaction of piperidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Cyclization to form the oxazole ring: The Fmoc-protected piperidine is then reacted with an appropriate precursor to form the oxazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group, allowing selective reactions to occur at other sites of the molecule. The piperidine and oxazole rings contribute to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid
- 3-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)propanoic acid
Uniqueness
What sets 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,2-oxazole-5-carboxylic acid apart from similar compounds is its unique combination of functional groups. The presence of the oxazole ring, in particular, provides distinct chemical properties that can be leveraged in various applications. Additionally, the Fmoc group offers versatility in synthetic chemistry, allowing for selective protection and deprotection steps .
Properties
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c27-23(28)22-13-21(25-31-22)15-9-11-26(12-10-15)24(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,13,15,20H,9-12,14H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFBSDXZSCNISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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